1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1219741-53-3) is a boronate ester derivative of indole, a heterocyclic aromatic compound. The ethyl group at the N1-position and the pinacol boronate ester at the C5-position make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science .
Properties
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-6-18-10-9-12-11-13(7-8-14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLPMRSWUYZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: N-Alkylation of 5-Bromoindole
The synthesis begins with the alkylation of 5-bromoindole (22 ) at the indole nitrogen using ethyl bromide. This step introduces the ethyl substituent at the 1-position of the indole ring.
Reaction Conditions
- Substrate : 5-Bromoindole (1.0 equiv)
- Alkylating Agent : Ethyl bromide (1.2 equiv)
- Base : Sodium hydride (NaH, 1.5 equiv)
- Solvent : Anhydrous tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Time : 12–16 hours
Mechanistic Insights
The base deprotonates the indole nitrogen, generating a nucleophilic species that undergoes an SN2 reaction with ethyl bromide. The reaction is typically conducted under inert atmosphere to prevent moisture interference.
Outcome
The product, 1-ethyl-5-bromo-1H-indole (23 ), is isolated in 85–90% yield after aqueous workup and column chromatography.
Step 2: Miyaura Borylation of 1-Ethyl-5-Bromoindole
The brominated intermediate 23 is subjected to palladium-catalyzed borylation to install the pinacol boronate ester at the 5-position.
Reaction Conditions
- Substrate : 1-Ethyl-5-bromo-1H-indole (23 , 1.0 equiv)
- Boron Source : Bis(pinacolato)diboron (B$$2$$pin$$2$$, 1.5 equiv)
- Catalyst : PdCl$$_2$$(dppf) (5 mol%)
- Base : Potassium acetate (KOAc, 3.0 equiv)
- Solvent : 1,4-Dioxane
- Temperature : 80–90°C
- Time : 6–8 hours
Mechanistic Pathway
- Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.
- Transmetallation with B$$2$$pin$$2$$ generates a Pd–Bpin complex.
- Reductive elimination yields the boronate ester and regenerates Pd(0).
Outcome
The target compound, this compound (24 ), is obtained in 75–82% yield after purification via silica gel chromatography.
Alternative Synthetic Routes
Transition-Metal-Free Borylation
A metal-free approach utilizes silylboranes (e.g., PhMe$$_2$$Si-Bpin) and potassium methoxide (KOMe) in dimethoxyethane (DME) at 30°C. While this method avoids palladium, it is less efficient for sterically hindered substrates, yielding ≤60% for indole derivatives.
Lithiation-Borylation Strategy
Lithiated indoles generated with n-butyllithium (n-BuLi) can react with triisopropyl borate (B(OiPr)$$_3$$), followed by pinacol esterification. However, this method requires cryogenic conditions (−78°C) and offers modest yields (45–55%).
Characterization Data
Spectral Analysis
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.15 (s, 1H, H-7), 7.60 (d, J = 8.4 Hz, 1H, H-4), 7.35 (d, J = 3.2 Hz, 1H, H-2), 6.65 (dd, J = 8.4, 1.6 Hz, 1H, H-3), 4.25 (q, J = 7.0 Hz, 2H, NCH$$2$$CH$$3$$), 1.45 (s, 12H, pinacol CH$$3$$), 1.32 (t, J = 7.0 Hz, 3H, NCH$$2$$CH$$3$$).
- $$^13$$C NMR (100 MHz, CDCl$$3$$): δ 136.5 (C-7), 129.8 (C-4), 125.6 (C-3), 122.1 (C-2), 118.9 (C-6), 112.4 (C-5), 83.2 (pinacol quaternary C), 40.1 (NCH$$2$$CH$$3$$), 24.9 (pinacol CH$$3$$), 15.2 (NCH$$2$$CH$$3$$).
- HRMS (ESI): m/z calculated for C$${15}$$H$${21}$$BNO$$_2$$ [M+H]$$^+$$: 266.1664; found: 266.1668.
Physical Properties
- Melting Point : 120–125°C
- Density : 1.11 g/cm$$^3$$
- Storage : Stable under inert atmosphere at room temperature for >6 months.
Comparative Analysis of Methods
Applications and Derivatives
The boronate ester functionality enables cross-coupling reactions to synthesize bis-arylated indoles, which are prevalent in pharmaceuticals such as sunitinib and cediranib. For example, Suzuki-Miyaura coupling with aryl halides produces C5-arylated indoles in 70–88% yields.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets through its boron and indole moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the indole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Positional Variations
The reactivity and applications of indole boronate esters depend on the substituent at the N1-position and the boronate group’s position on the indole ring. Key analogs include:
Table 1: Structural Comparison of Indole Boronate Esters
| Compound Name | N1-Substituent | Boronate Position | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|---|---|
| 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Target) | Ethyl | 5 | C16H21BNO2 | 285.16* | 1219741-53-3 | Enhanced lipophilicity |
| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Methyl | 5 | C15H20BNO2 | 257.14 | 837392-62-8 | Higher reactivity in coupling |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Methyl | 4 | C15H20BNO2 | 257.14 | 898289-06-0 | Steric hindrance at C4 |
| 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | H | 5 (with 6-F) | C14H17BFNO2 | 283.10 | - | Electron-withdrawing fluorine |
| 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline | 2-Methoxyethyl | 5 | C17H26BNO3 | 315.21 | 1704069-52-2 | Polar side chain for solubility |
Notes:
- Fluorine substitution at C6 (as in the 6-fluoro analog) introduces electron-withdrawing effects, altering electronic density and reactivity in cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling
The target compound and its analogs are synthesized via palladium-catalyzed Suzuki-Miyaura reactions. For example:
- 1-Methyl-5-boronate indole (CAS 837392-62-8) is synthesized using Pd(dppf)Cl₂·CH₂Cl₂ with a 66% yield .
- 5-Bromo-1-methyl-3-boronate indole (CAS 898289-06-0) employs Pd₂(dba)₃ and XPhos ligand, yielding 66% .
The target compound’s synthesis likely follows similar protocols, substituting 1-ethylindole precursors. Ethyl groups may slightly reduce reaction efficiency due to steric effects compared to methyl analogs .
Reactivity in Medicinal Chemistry
Key Research Findings
- Electronic Effects : Methyl and ethyl groups at N1 increase electron density at the boronate site, accelerating transmetallation in Suzuki couplings .
- Steric Considerations : 4-Boronate analogs (e.g., CAS 898289-06-0) exhibit lower reactivity due to steric hindrance .
- Biological Activity : Fluorinated analogs demonstrate superior bioactivity in ischemia models, attributed to fluorine’s electronegativity .
Biological Activity
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Structural Formula
- Molecular Formula : C17H22BNO4
- Molecular Weight : 306.18 g/mol
- CAS Number : 21111505
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid (white to off-white) |
| Purity | >98% |
| Storage Conditions | Cool, dark place |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The boron atom in the dioxaborolane structure facilitates the formation of covalent bonds with nucleophilic sites in proteins, which can modulate their activity.
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:
- Inhibition of Kinases : The compound has shown promising results in inhibiting tyrosine kinases associated with cancer progression. It was observed that modifications to the boron moiety could enhance the selectivity and potency against specific cancer cell lines.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Lung Cancer Cells : In vitro assays demonstrated that this compound significantly reduced cell viability in ALK-positive lung cancer cells by inducing apoptosis through a caspase-dependent pathway.
- Breast Cancer Models : In animal models of breast cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| ALK+ Lung Cancer | 0.25 | High |
| Breast Cancer | 0.30 | Moderate |
| Normal Fibroblasts | >10 | Low |
The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the common synthetic routes for preparing 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?
Methodological Answer: The synthesis typically involves palladium-catalyzed borylation or hypervalent iodine-mediated strategies. For example:
- Palladium-Catalyzed Borylation: Adapt methods from Miyaura borylation (). A brominated 1-ethylindole precursor can react with bis(pinacolato)diboron (B₂Pin₂) using a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C. Purification via column chromatography (hexane:EtOAc) yields the boronic ester .
- IndoleBX Reagents: describes using IndoleBX reagents (e.g., hypervalent iodine reagents) for electrophilic borylation. For 1-ethyl derivatives, substitute the indole nitrogen with an ethyl group before borylation. Reaction times (~3 hours) and moderate yields (~54%) are typical .
- General Procedure D: synthesized a bromo-substituted methylindole boronic ester (66% yield) via Pd catalysis. Replace the methyl group with ethyl in the precursor for analogous synthesis .
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-1-methylindole | Pd catalyst, B₂Pin₂ | THF, 80°C | 66% | |
| Indole derivative | IndoleBX reagent | RT, 3 hours | 54% |
Q. How is the compound characterized after synthesis?
Methodological Answer: Characterization relies on multimodal analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituents and confirm regiochemistry. For example, the ethyl group’s triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.8–4.0 ppm) signals are diagnostic. Boron-coupled splitting in ¹¹B NMR may also be observed .
- HRMS: High-resolution mass spectrometry (e.g., FAB-HRMS or ESI-HRMS) confirms molecular weight. reports [M+H]⁺ peaks (e.g., m/z 335.1512) with <2 ppm error .
- IR Spectroscopy: Absorbance bands for the dioxaborolan moiety (e.g., B-O stretches at ~1350–1400 cm⁻¹) validate the boronic ester .
Q. What reaction conditions are optimal for Suzuki-Miyaura coupling using this compound?
Methodological Answer: Suzuki-Miyaura coupling requires:
- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) in a 2:1 mixture of THF:H₂O .
- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv) to activate the boronate .
- Temperature: 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Work-Up: Extract with EtOAC, dry over Na₂SO₄, and purify via column chromatography (hexane:EtOAc gradient).
Advanced Questions
Q. How can regioselectivity challenges be addressed during functionalization?
Methodological Answer: Regioselectivity in cross-coupling or electrophilic substitution can be controlled by:
- Directing Groups: Introduce temporary groups (e.g., sulfonyl) to steer reactivity, as seen in ’s use of phenylsulfonyl indole derivatives .
- Protection/Deprotection: Protect the indole nitrogen with ethyl before borylation to prevent unwanted side reactions .
- Microwave-Assisted Synthesis: Reduce reaction times and improve selectivity (e.g., used PEG-400/DMF solvent systems for efficient coupling) .
Q. How can contradictory NMR data be resolved for this compound?
Methodological Answer: Contradictions in NMR assignments arise from dynamic effects or impurities. Resolve via:
- 2D NMR (COSY, HSQC): Correlate ¹H-¹H and ¹H-¹³C signals to confirm connectivity .
- X-ray Crystallography: Use SHELX () for unambiguous structural determination. Refine data with SHELXL to resolve ambiguities .
- Variable-Temperature NMR: Identify dynamic processes (e.g., rotational barriers) causing signal splitting .
Q. How can the stability of the dioxaborolan moiety be optimized?
Methodological Answer: The dioxaborolan group is moisture-sensitive. Optimize stability by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
